Sulfometuron

Übersicht

Beschreibung

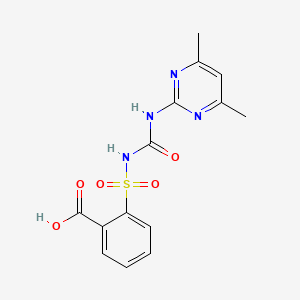

Sulfometuron ist eine organische Verbindung, die hauptsächlich als Herbizid verwendet wird. Es gehört zur Klasse der Sulfonylharnstoff-Herbizide und wirkt durch Hemmung des Enzyms Acetolactat-Synthase, das für die Biosynthese von verzweigtkettigen Aminosäuren wie Valin, Leucin und Isoleucin entscheidend ist . Diese Hemmung stört die Zellteilung und das Wachstum von Pflanzen, wodurch this compound zur Bekämpfung einer Vielzahl von einjährigen und mehrjährigen Gräsern und breitblättrigen Unkräutern wirksam ist .

Wissenschaftliche Forschungsanwendungen

Sulfometuron hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine herbizide Wirkung durch Hemmung des Enzyms Acetolactat-Synthase (ALS), das den ersten Schritt in der Biosynthese von verzweigtkettigen Aminosäuren katalysiert . Diese Hemmung führt zur Anhäufung toxischer Zwischenprodukte und zur Erschöpfung essentieller Aminosäuren, was letztendlich zum Zelltod in empfindlichen Pflanzen führt . Die molekularen Ziele und Wege, die an diesem Prozess beteiligt sind, sind gut untersucht, wodurch this compound zu einem wertvollen Werkzeug für das Verständnis der Herbizidwirkung auf molekularer Ebene wird .

Wirkmechanismus

Target of Action

This compound primarily targets the enzyme acetolactate synthase (ALS) . This enzyme plays a crucial role in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine .

Mode of Action

This compound interacts with its target, ALS, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to a halt in cell division and the synthesis of amino acids .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of branched-chain amino acids . By inhibiting ALS, this compound disrupts the first step in this pathway, leading to a deficiency of these essential amino acids .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by various factors. For instance, the sorption and desorption coefficients of this compound in soils were calculated by the Freundlich equation . The sorption of this compound varies among different soil groups, affecting its bioavailability .

Result of Action

The inhibition of ALS by this compound results in a halt in cell division and the synthesis of amino acids . This leads to the death of the targeted plants, making this compound an effective herbicide .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the sorption and desorption of this compound in soils can be affected by the physical-chemical attributes of the soil . Factors such as total organic carbon, cation exchange capacity, and pH can influence the mobility and bioavailability of this compound . Therefore, understanding these interactions can help optimize the use of this compound and minimize the risk of environmental contamination .

Biochemische Analyse

Biochemical Properties

Sulfometuron plays a significant role in biochemical reactions by inhibiting acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. This inhibition disrupts protein synthesis and cell growth in target plants. This compound interacts with ALS by binding to its active site, preventing the enzyme from catalyzing the formation of acetolactate from pyruvate. This interaction is highly specific and leads to the accumulation of toxic intermediates, ultimately causing plant death .

Cellular Effects

This compound affects various types of cells and cellular processes, primarily in plants. It inhibits cell division and elongation by disrupting the synthesis of essential amino acids. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. Inhibition of ALS by this compound leads to a cascade of cellular events, including the downregulation of genes involved in amino acid biosynthesis and the upregulation of stress response genes. This results in impaired cell function and eventual cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetolactate synthase, leading to enzyme inhibition. This binding prevents the enzyme from catalyzing the formation of acetolactate, a precursor for branched-chain amino acids. The inhibition of ALS by this compound is competitive, meaning that the herbicide competes with the natural substrate (pyruvate) for binding to the enzyme. This competitive inhibition results in the accumulation of toxic intermediates, which disrupt cellular processes and lead to plant death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are influenced by environmental factors such as temperature, pH, and microbial activity. Studies have shown that this compound remains stable under neutral to slightly acidic conditions but degrades more rapidly under alkaline conditions. Long-term exposure to this compound can lead to the development of resistance in target plant populations, necessitating higher doses for effective control .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal toxic effects, but at higher doses, it can cause adverse effects such as liver and kidney damage. Studies have shown that the threshold for toxic effects varies among different animal species, with some species being more sensitive to this compound than others. High doses of this compound can also lead to oxidative stress and disruption of normal metabolic processes .

Metabolic Pathways

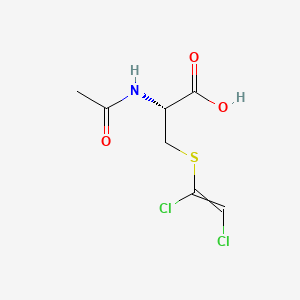

This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. In plants, this compound is metabolized by hydroxylation, demethylation, and conjugation with glutathione. These metabolic reactions are catalyzed by enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases. The metabolites of this compound are generally less toxic than the parent compound and are excreted from the plant cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by plant roots and translocated to the shoots via the xylem. Within the plant cells, this compound can bind to transport proteins and be sequestered in vacuoles or other cellular compartments. The distribution of this compound within the plant is influenced by factors such as plant species, growth stage, and environmental conditions .

Subcellular Localization

The subcellular localization of this compound is primarily in the chloroplasts, where acetolactate synthase is located. This compound can also be found in other cellular compartments such as the cytoplasm and vacuoles. The localization of this compound within the chloroplasts is facilitated by targeting signals that direct the herbicide to the site of action. Post-translational modifications of this compound can also influence its localization and activity within the plant cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

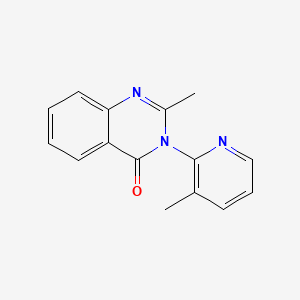

Sulfometuron kann durch einen mehrstufigen Prozess synthetisiert werden, bei dem 4,6-Dimethyl-2-pyrimidinamin mit Methyl-2-chlor-sulfonylbenzoat umgesetzt wird. Die Reaktion findet typischerweise unter kontrollierten Bedingungen mit spezifischen Reagenzien und Lösungsmitteln statt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Im industriellen Maßstab wird this compound mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung hergestellt. Das Verfahren beinhaltet die Verwendung von Umkehrphasen-Säulen und einer mobilen Phase, die aus Wasser und Acetonitril besteht und mit Phosphorsäure auf einen bestimmten pH-Wert eingestellt wird . Dieses Verfahren stellt sicher, dass this compound mit konsistenter Qualität und Wirksamkeit hergestellt wird.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sulfometuron unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden und Sulfonen führt.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amine umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Sulfonylgruppe stattfinden, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile wie Amine für Substitutionsreaktionen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und verschiedene substituierte Derivate, abhängig von den jeweiligen Reaktionsbedingungen und Reagenzien, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sulfometuron ist ähnlichen Sulfonylharnstoff-Herbiziden ähnlich, wie z. B.:

- Chlorimuron-ethyl

- Metsulfuron-methyl

- Nicosulfuron

- Rimsulfuron

Einzigartigkeit

Was this compound von diesen ähnlichen Verbindungen unterscheidet, ist seine spezifische Wirksamkeit gegen eine breitere Palette von Unkrautarten und seine einzigartige chemische Struktur, die verschiedene Reaktionswege und Anwendungen ermöglicht . Darüber hinaus bietet das Umweltverhalten von this compound, z. B. seine Sorptions- und Desorptionseigenschaften in verschiedenen Bodentypen, in bestimmten landwirtschaftlichen Umgebungen eindeutige Vorteile .

Eigenschaften

IUPAC Name |

2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O5S/c1-8-7-9(2)16-13(15-8)17-14(21)18-24(22,23)11-6-4-3-5-10(11)12(19)20/h3-7H,1-2H3,(H,19,20)(H2,15,16,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMKKCQHDROFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225213 | |

| Record name | 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74223-56-6 | |

| Record name | Sulfometuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74223-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfometuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOMETURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031E04UF2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

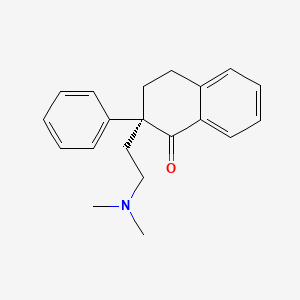

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-3-[4-(propan-2-yl)phenyl]propane-1,3-dione](/img/structure/B1207770.png)

![5,10-Dihydroindeno[1,2-b]indole](/img/structure/B1207775.png)